molecular formula C26H38O2 B5187145 1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene

1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene

Cat. No.: B5187145
M. Wt: 382.6 g/mol
InChI Key: SHKILWVPAIUKLL-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of tert-butyl groups and a phenoxyhexoxy chain attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene typically involves multiple steps, starting with the preparation of the tert-butylbenzene core. The process may include:

    Friedel-Crafts Alkylation: This step involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The phenoxyhexoxy chain is introduced through an etherification reaction, where a phenol derivative reacts with a hexyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups or the phenoxyhexoxy chain can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxyhexoxy chain and tert-butyl groups can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    tert-Butylbenzene: A simpler analog with a single tert-butyl group attached to a benzene ring.

    1,3,5-Tri-tert-butylbenzene: Contains three tert-butyl groups attached to a benzene ring, offering different steric and electronic properties.

    1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Features two tert-butyl groups and two methoxyethoxy chains, used in applications such as redox shuttles in batteries.

Uniqueness: 1-Tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene is unique due to its specific combination of tert-butyl groups and a phenoxyhexoxy chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-2-[6-(2-tert-butylphenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2/c1-25(2,3)21-15-9-11-17-23(21)27-19-13-7-8-14-20-28-24-18-12-10-16-22(24)26(4,5)6/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKILWVPAIUKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCCOC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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